Diosgenin

Apoptosis Cancer Osteosarcoma

Choose Diosgenin (512-04-9) for unmatched mechanistic selectivity: it uniquely activates p53-mediated apoptosis in cancer models, unlike hecogenin or tigogenin. It delivers superior anti-MRSA protection in vivo and remains stable in simulated gastric fluid, unlike dioscin. Ideal as a baseline compound for medicinal chemistry optimization (e.g., A549 IC50 26.41 µM) and for research-grade oral formulation programs. Secure high-purity diosgenin from verified suppliers to ensure reproducible results.

Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
CAS No. 512-04-9
Cat. No. B1670711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosgenin
CAS512-04-9
SynonymsDiosgenin
Molecular FormulaC27H42O3
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1
InChIInChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
InChIKeyWQLVFSAGQJTQCK-VKROHFNGSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diosgenin (CAS 512-04-9): Baseline Characterization for Research Procurement and Selection


Diosgenin (CAS 512-04-9) is a naturally occurring steroidal sapogenin that serves as a critical precursor for the industrial synthesis of steroid hormones and exhibits intrinsic pharmacological activities including anticancer and anti-inflammatory effects. It is the aglycone derived from the hydrolysis of saponins such as dioscin, extracted from plants including Dioscorea species (wild yam) [1]. Diosgenin is widely used as a starting material for the hemisynthesis of corticosteroids, oral contraceptives, and anabolic agents, and is also studied as a bioactive compound in its own right .

Why Steroidal Sapogenin Analogs Cannot Simply Replace Diosgenin in Research and Industrial Applications


Diosgenin shares a steroidal skeleton with other sapogenins such as hecogenin, tigogenin, sarsasapogenin, and smilagenin, yet subtle differences in ring saturation, ketone placement, and side-chain conformation yield profoundly different biological and physicochemical properties. In direct comparative studies, only diosgenin triggered robust p53-dependent apoptosis in osteosarcoma cells, while structurally close analogs hecogenin and tigogenin did not [1]. Similarly, in antibacterial and anti-inflammatory assays, diosgenin demonstrated markedly superior activity compared to its glycoside form dioscin [2]. These quantifiable divergences in bioactivity, stability, and therapeutic profile mean that substitution among even closely related sapogenins is not scientifically valid without specific empirical validation. The following evidence provides the quantitative data to inform rigorous compound selection.

Quantitative Evidence Guide: Measurable Differentiation of Diosgenin Against Key Analogs


Apoptosis Induction: Diosgenin vs. Hecogenin and Tigogenin in Human Osteosarcoma Cells

In a direct comparative study on human 1547 osteosarcoma cells, only diosgenin induced cell cycle arrest associated with strong apoptosis, an effect linked to a large increase in p53 protein expression. In contrast, the structurally similar analogs hecogenin and tigogenin did not trigger comparable p53 activation or apoptosis [1].

Apoptosis Cancer Osteosarcoma

Antibacterial Activity: Diosgenin vs. Dioscin in MRSA-Induced Sepsis Model

In a 2024 comparative study, diosgenin exhibited stronger antibacterial activity against Gram-positive bacteria than its glycoside form dioscin. In a mouse model of MRSA-induced sepsis, diosgenin provided superior protection, significantly improving survival rates and reducing bacterial colony counts in infected organs [1].

Antibacterial MRSA Sepsis

Gastric and Intestinal Stability: Diosgenin vs. Dioscin in Simulated Fluids

In simulated gastric and intestinal fluids, diosgenin remained stable, while dioscin degraded up to 28.3% in gastric fluid and 12.4% in intestinal fluid. This degradation led to conversion of dioscin into diosgenin .

ADME Stability Oral Bioavailability

Intestinal Permeability and P-gp Efflux: Diosgenin vs. Dioscin

While dioscin showed higher permeability across a Caco-2 monolayer with no significant efflux, diosgenin was subjected to efflux mediated by P-glycoprotein (P-gp). This indicates that diosgenin's absorption is actively limited by an efflux transporter, whereas dioscin is not .

ADME Permeability P-glycoprotein

Cytotoxic Potency: Diosgenin vs. Synthetic Derivative in A549 Cells

A synthetic derivative of diosgenin (compound 8d) exhibited a 6.7-fold improvement in cytotoxic potency against the A549 lung cancer cell line compared to the parent compound diosgenin, with an IC50 of 3.93 μM vs. 26.41 μM for diosgenin [1].

Anticancer Cytotoxicity Lung Cancer

Cytotoxicity Selectivity: Diosgenin vs. Derivative in HepG2 and Normal Cells

A derivative of diosgenin (compound 8) demonstrated potent cytotoxicity against HepG2 liver cancer cells (IC50 = 1.9 μM) with relatively low toxicity against normal L02 cells (IC50 = 18.6 μM), indicating a degree of selectivity between tumor and normal cells. Parent compound diosgenin typically exhibits higher IC50 values in HepG2 cells (e.g., 32.63 μM in a related study) [1][2].

Anticancer Selectivity Hepatoma

Validated Application Scenarios for Diosgenin Based on Comparative Evidence


Apoptosis and p53 Pathway Research in Cancer Models

Diosgenin is the preferred sapogenin for studies investigating p53-mediated apoptosis in cancer cells, as it uniquely activates this pathway compared to structurally similar analogs hecogenin and tigogenin [1].

Antibacterial Drug Discovery Against Gram-Positive Pathogens

For research programs targeting MRSA and other Gram-positive bacteria, diosgenin offers superior antibacterial efficacy and in vivo protection compared to its glycoside form dioscin, as demonstrated in a mouse sepsis model [2].

Medicinal Chemistry: Benchmarking Cytotoxicity and Selectivity

Diosgenin serves as a reliable baseline compound for medicinal chemistry campaigns aimed at improving anticancer potency and selectivity, with established IC50 values (e.g., 26.41 μM against A549 cells) for benchmarking new derivatives [3].

Oral Formulation Development Requiring Gastric Stability

In preclinical development of oral dosage forms, diosgenin's stability in simulated gastric and intestinal fluids (contrasted with dioscin's degradation of up to 28.3% in gastric fluid) makes it a more reliable candidate for achieving consistent pharmacokinetic profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diosgenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.